molecular formula C7H13N5OS B15008782 4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one

4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one

Cat. No.: B15008782
M. Wt: 215.28 g/mol
InChI Key: TYFPRPPVBNEGDJ-UHFFFAOYSA-N
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Description

4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE is a complex heterocyclic compound. It belongs to the class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

4,5,7-TRIMETHYL-3-SULFANYLIDENE-OCTAHYDRO-1H-IMIDAZO[4,5-E][1,2,4]TRIAZIN-6-ONE is unique due to its specific structure and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H13N5OS

Molecular Weight

215.28 g/mol

IUPAC Name

4,5,7-trimethyl-3-sulfanylidene-1,2,4a,7a-tetrahydroimidazo[4,5-e][1,2,4]triazin-6-one

InChI

InChI=1S/C7H13N5OS/c1-10-4-5(12(3)7(10)13)11(2)6(14)9-8-4/h4-5,8H,1-3H3,(H,9,14)

InChI Key

TYFPRPPVBNEGDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N(C(=S)NN2)C)N(C1=O)C

Origin of Product

United States

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